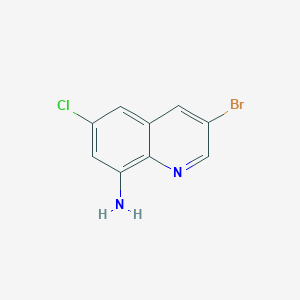

3-Bromo-6-chloroquinolin-8-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-6-chloroquinolin-8-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrClN2/c10-6-1-5-2-7(11)3-8(12)9(5)13-4-6/h1-4H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTEHYIYYGYXIEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C(C=NC2=C(C=C1Cl)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00305385 | |

| Record name | 3-bromo-6-chloroquinolin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00305385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183543-65-9 | |

| Record name | 3-bromo-6-chloroquinolin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00305385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural elucidation of organic compounds, offering detailed information about the carbon-hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR spectroscopy of 3-Bromo-6-chloroquinolin-8-amine reveals distinct signals for each of the aromatic protons, providing insights into their specific chemical environments influenced by the electron-withdrawing and electron-donating effects of the substituents on the quinoline (B57606) ring.

The chemical shifts for the protons of 8-Amino-3-bromo-6-chloroquinoline have been reported in the literature. fordham.edu The assignments are based on the expected electronic effects of the bromine, chlorine, and amine substituents on the quinoline core. The electron-withdrawing halogen atoms generally deshield nearby protons, shifting their signals to a higher frequency (downfield), while the electron-donating amine group tends to shield adjacent protons, causing an upfield shift.

Detailed spin-spin coupling constants for 3-Bromo-6-chloroquinolin-8-amine are not explicitly provided in the readily available literature. However, for quinoline systems, typical coupling constants (J-values) between adjacent protons (ortho-coupling) are in the range of 7-9 Hz. Meta-coupling (across two bonds) is significantly smaller, typically 1-3 Hz, and para-coupling (across three bonds) is often negligible or less than 1 Hz. These coupling patterns are instrumental in confirming the relative positions of the protons on the aromatic rings.

| Proton | Chemical Shift (δ) in ppm |

|---|---|

| H-2 | 8.69 |

| H-4 | 8.23 |

| H-5 | 7.12 |

| H-7 | 7.31 |

While specific 2D NMR data for 3-Bromo-6-chloroquinolin-8-amine is not available in the cited literature, the application of such techniques would be invaluable for a definitive structural confirmation.

COSY (Correlation Spectroscopy): A COSY experiment would reveal the correlations between protons that are spin-spin coupled. For this molecule, cross-peaks would be expected between H-4 and H-2 (if any long-range coupling exists), and between H-5 and H-7 if there were protons at the adjacent positions. Given the substitution pattern, the most valuable information would be the confirmation of the isolated spin systems.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates protons directly to the carbons to which they are attached. This would allow for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule, offering further confirmation of the structure and insights into the electronic effects of the substituents.

| Carbon | Chemical Shift (δ) in ppm |

|---|---|

| C-2 | 147.1 |

| C-3 | 115.1 |

| C-4 | 137.9 |

| C-4a | 137.9 |

| C-5 | 111.0 |

| C-6 | 125.7 |

| C-7 | 122.3 |

| C-8 | 139.7 |

| C-8a | 129.5 |

Vibrational Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, resulting in the vibration of its chemical bonds. The spectrum for 3-Bromo-6-chloroquinolin-8-amine is expected to exhibit distinct peaks corresponding to the vibrations of its primary amine group, the quinoline ring system, and the carbon-halogen bonds.

Primary aromatic amines typically show two N-H stretching bands in the region of 3500-3300 cm⁻¹ due to asymmetric and symmetric vibrations. orgchemboulder.comlibretexts.org The N-H bending vibration is anticipated to appear in the 1650-1580 cm⁻¹ range. orgchemboulder.com The C-N stretching vibration for aromatic amines is typically strong and appears in the 1335-1250 cm⁻¹ region. orgchemboulder.comlibretexts.org

The quinoline core will present a complex series of absorptions. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the aromatic rings typically result in a series of sharp bands in the 1620-1400 cm⁻¹ region. The carbon-chlorine (C-Cl) stretching vibrations are generally observed as broad bands in the 760-505 cm⁻¹ region, while the carbon-bromine (C-Br) bond stretching is expected at even lower wavenumbers. dergipark.org.tr

FT-Raman spectroscopy, which measures the inelastic scattering of monochromatic light, serves as a complementary technique to FT-IR. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations, making it well-suited for characterizing the quinoline ring system.

The Raman spectrum of 3-Bromo-6-chloroquinolin-8-amine is expected to show strong bands for the aromatic ring stretching modes. The symmetric vibrations of the quinoline ring, which might be weak in the IR spectrum, are often prominent in the Raman spectrum. Studies on similar quinoline derivatives have utilized Raman spectroscopy to characterize the skeletal vibrations of the ring structure. nih.govresearchgate.netnih.gov The vibrations involving the heavy halogen atoms (C-Cl and C-Br) are also expected to be observable in the low-frequency region of the Raman spectrum.

A detailed assignment of the principal vibrational modes for 3-Bromo-6-chloroquinolin-8-amine can be predicted based on established group frequencies for aromatic amines, halogenated compounds, and quinoline derivatives. orgchemboulder.comdergipark.org.trnih.govnih.gov

Interactive Table 1: Predicted FT-IR and FT-Raman Vibrational Modes for 3-Bromo-6-chloroquinolin-8-amine

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Spectroscopy | Expected Intensity |

| 3500 - 3300 | N-H Asymmetric & Symmetric Stretching | FT-IR | Medium |

| > 3000 | Aromatic C-H Stretching | FT-IR, FT-Raman | Medium to Weak |

| 1650 - 1580 | N-H Bending | FT-IR | Medium |

| 1620 - 1400 | Aromatic C=C and C=N Stretching | FT-IR, FT-Raman | Strong |

| 1335 - 1250 | Aromatic C-N Stretching | FT-IR | Strong |

| 760 - 505 | C-Cl Stretching | FT-IR, FT-Raman | Medium to Strong |

| < 600 | C-Br Stretching | FT-IR, FT-Raman | Medium to Strong |

| 900 - 650 | Aromatic C-H Out-of-plane Bending | FT-IR | Strong |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the mass-to-charge ratio of ionized molecules. It is indispensable for confirming the molecular weight and elemental composition of a compound and for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, which allows for the determination of the elemental formula of a molecule. measurlabs.comuci.edualgimed.com The theoretical exact mass of the molecular ion of 3-Bromo-6-chloroquinolin-8-amine (C₉H₆BrClN₂) can be calculated using the masses of its most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ³⁵Cl, and ¹⁴N).

The presence of bromine and chlorine atoms will result in a characteristic isotopic pattern in the mass spectrum. A compound with one bromine atom will exhibit two peaks for the molecular ion (M and M+2) of nearly equal intensity, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes (approximately 50.5% and 49.5%, respectively). libretexts.orglibretexts.org A compound with one chlorine atom will show two peaks (M and M+2) with an intensity ratio of approximately 3:1, reflecting the natural abundance of ³⁵Cl (75.8%) and ³⁷Cl (24.2%). libretexts.orglibretexts.org Consequently, the mass spectrum of 3-Bromo-6-chloroquinolin-8-amine is expected to display a complex molecular ion cluster with peaks at M, M+2, and M+4, with relative intensities dictated by the combined isotopic abundances of both halogens.

Interactive Table 2: Calculated Exact Mass for 3-Bromo-6-chloroquinolin-8-amine

| Molecular Formula | Isotope Composition | Calculated Exact Mass (m/z) |

| C₉H₆⁷⁹Br³⁵ClN₂ | C=12.000000, H=1.007825, Br=78.918337, Cl=34 .968853, N=14.003074 | 255.94843 |

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an effective method for assessing the purity of a sample and for analyzing the fragmentation patterns of the compound upon electron ionization.

In a GC-MS analysis of 3-Bromo-6-chloroquinolin-8-amine, the compound would first be separated from any volatile impurities on a GC column. The eluted compound would then enter the mass spectrometer, where it is ionized, typically by electron impact. This high-energy ionization process causes the molecular ion to fragment in a reproducible manner. The fragmentation pattern provides a "fingerprint" of the molecule and can be used to confirm its structure.

The fragmentation of halogenated aromatic compounds often involves the loss of the halogen atom or a hydrogen halide molecule. acs.orgmiamioh.edu For 3-Bromo-6-chloroquinolin-8-amine, characteristic fragmentation pathways would likely include the loss of Br•, Cl•, HBr, and HCl, leading to the formation of specific fragment ions. The stability of the quinoline ring would likely result in fragment ions corresponding to the intact ring system after the loss of substituents.

Interactive Table 3: Predicted Major Fragmentation Ions in the Mass Spectrum of 3-Bromo-6-chloroquinolin-8-amine

| Ion | Description | Predicted m/z (for ⁷⁹Br, ³⁵Cl) |

| [M]⁺• | Molecular Ion | 256 |

| [M-Br]⁺ | Loss of a bromine radical | 177 |

| [M-Cl]⁺ | Loss of a chlorine radical | 221 |

| [M-HBr]⁺• | Loss of hydrogen bromide | 175 |

| [M-HCl]⁺• | Loss of hydrogen chloride | 220 |

Soft Ionization Techniques (e.g., ESI-MS, MALDI-TOF-MS)

Soft ionization mass spectrometry techniques, such as Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS), are crucial for determining the molecular weight and fragmentation pattern of organic molecules like 3-Bromo-6-chloroquinolin-8-amine.

In a hypothetical ESI-MS analysis, the compound would be dissolved in a suitable solvent and introduced into the mass spectrometer. The resulting spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. The exact mass of this ion would provide a high-precision confirmation of the compound's elemental composition. Further fragmentation (MS/MS) analysis would yield characteristic daughter ions, providing insights into the molecule's structure by observing the loss of bromine, chlorine, or other fragments.

For a MALDI-TOF-MS analysis, the compound would be co-crystallized with a suitable matrix and irradiated with a laser. This technique would also be expected to produce a strong signal for the molecular ion, which is useful for confirming the molecular weight.

Table 1: Hypothetical ESI-MS Data for 3-Bromo-6-chloroquinolin-8-amine

| Ion | Predicted m/z |

|---|---|

| [M+H]⁺ | 272.96 |

| [M+Na]⁺ | 294.94 |

Electronic Absorption Spectroscopy (UV-Vis)

Analysis of Electronic Transitions and Absorption Maxima

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For 3-Bromo-6-chloroquinolin-8-amine, the UV-Vis spectrum would be expected to exhibit absorption bands arising from π → π* and n → π* transitions within the quinoline ring system. The presence of the amino group (an auxochrome) and the halogen atoms would influence the position and intensity of these absorption maxima (λmax). The π → π* transitions, typically of higher energy, would likely appear at shorter wavelengths, while the lower energy n → π* transitions would be observed at longer wavelengths.

Solvatochromic Effects on Electronic Spectra

The polarity of the solvent can influence the electronic spectra of a compound, a phenomenon known as solvatochromism. By recording the UV-Vis spectra of 3-Bromo-6-chloroquinolin-8-amine in a series of solvents with varying polarities (e.g., hexane, ethanol, acetonitrile), it would be possible to observe shifts in the absorption maxima. A bathochromic (red) shift with increasing solvent polarity would suggest that the excited state is more polar than the ground state, which is common for π → π* transitions. Conversely, a hypsochromic (blue) shift would indicate a more polar ground state, often seen with n → π* transitions.

Table 2: Expected UV-Vis Absorption Maxima for Quinoline Derivatives

| Transition | Typical Wavelength Range (nm) |

|---|---|

| π → π* | 250-350 |

X-ray Crystallography and Solid-State Structural Analysis

Determination of Molecular Conformation and Torsion Angles

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid. If suitable crystals of 3-Bromo-6-chloroquinolin-8-amine could be grown, this technique would provide precise atomic coordinates, bond lengths, and bond angles. The analysis would reveal the planarity of the quinoline ring system and the conformation of the amino group. Key torsion angles, such as those defining the orientation of the amine hydrogens relative to the aromatic ring, would be determined.

Analysis of Crystal Packing and Supramolecular Assembly

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

Characterization of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

In the crystalline state, molecules of 3-Bromo-6-chloroquinolin-8-amine are anticipated to engage in a network of non-covalent interactions that dictate their three-dimensional arrangement. The presence of an amino group at the 8-position, a quinoline ring system, and halogen substituents at the 3 and 6-positions provides multiple sites for such interactions.

Hydrogen Bonding:

The primary amine (-NH₂) group at the 8-position is a potent hydrogen bond donor. It is expected to form intermolecular hydrogen bonds with acceptor atoms on neighboring molecules. The most likely acceptor is the nitrogen atom of the quinoline ring, which can act as a hydrogen bond acceptor. This could lead to the formation of N-H···N hydrogen bonds, a common motif in the crystal structures of amino-substituted nitrogen heterocycles.

Without experimental data, the precise bond lengths and angles of these potential hydrogen bonds cannot be tabulated. However, in analogous structures of substituted 2-chloroquinoline derivatives, C–H···Cl interactions have been observed to play a role in their supramolecular assembly. ias.ac.in

π-π Stacking:

The planar aromatic quinoline ring system in 3-Bromo-6-chloroquinolin-8-amine makes it highly susceptible to π-π stacking interactions. These interactions arise from the electrostatic and van der Waals forces between the electron clouds of adjacent aromatic rings. In the solid state, quinoline rings often arrange in parallel or offset geometries to maximize these attractive forces.

The nature and strength of π-π stacking can be influenced by the substituents on the aromatic ring. The presence of electron-withdrawing halogen atoms (bromine and chlorine) can modulate the electron density of the quinoline ring, which in turn affects the stacking geometry and energy. Common π-π stacking arrangements include:

Parallel-displaced: Where the rings are parallel but offset from one another.

T-shaped (or edge-to-face): Where the edge of one ring points towards the face of another.

Analysis of various quinoline derivatives in the solid state has shown that π-π stacking is a prevalent feature, often contributing significantly to the stability of the crystal packing.

Halogen Bonding and Other Interactions:

The bromine and chlorine atoms on the quinoline ring can also participate in halogen bonding. This is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic site (a Lewis base) on an adjacent molecule. In the case of 3-Bromo-6-chloroquinolin-8-amine, potential halogen bond donors are the bromine and chlorine atoms, and potential acceptors could be the quinoline nitrogen or the amino group of a neighboring molecule. Furthermore, Cl···Cl or Br···Cl interactions between halogen atoms on adjacent molecules could also be present, as has been noted in studies of other chloroquinoline derivatives. ias.ac.in

Summary of Probable Intermolecular Interactions:

The following table provides a qualitative summary of the likely intermolecular interactions in the crystal structure of 3-Bromo-6-chloroquinolin-8-amine, based on the analysis of its functional groups and data from related compounds.

| Interaction Type | Potential Donor | Potential Acceptor | Significance |

| Hydrogen Bonding | -NH₂ (8-position) | Quinoline N | High |

| -NH₂ (8-position) | -Cl (6-position) | Moderate | |

| -NH₂ (8-position) | -Br (3-position) | Moderate | |

| C-H (quinoline ring) | Quinoline N, -Cl, -Br | Low | |

| π-π Stacking | Quinoline Ring System | Quinoline Ring System | High |

| Halogen Bonding | -Br (3-position) | Quinoline N, -NH₂ | Moderate |

| -Cl (6-position) | Quinoline N, -NH₂ | Moderate | |

| Halogen-Halogen | -Br, -Cl | -Br, -Cl | Moderate |

It must be reiterated that this analysis is predictive. The precise nature and geometry of these intermolecular interactions can only be definitively determined through single-crystal X-ray diffraction studies of 3-Bromo-6-chloroquinolin-8-amine. Such experimental data would provide the necessary information to construct detailed tables of bond lengths, angles, and stacking parameters, offering a complete picture of its solid-state architecture.

Computational Chemistry and Theoretical Investigations of 3 Bromo 6 Chloroquinolin 8 Amine

Quantum Chemical Calculations: A Theoretical Void

Quantum chemical calculations are central to predicting molecular behavior. However, no specific studies detailing these calculations for 3-Bromo-6-chloroquinolin-8-amine have been published in the accessible scientific literature.

Density Functional Theory (DFT) for Ground State Geometry Optimization: An Unwritten Chapter

Density Functional Theory (DFT) is a cornerstone of computational chemistry, used to determine the most stable three-dimensional arrangement of atoms in a molecule—its ground state geometry. This process involves the careful selection and validation of computational parameters.

Basis Set Selection and Convergence Studies:The basis set is a set of mathematical functions used to build the molecular orbitals. The choice of basis set, for instance, 6-31G(d,p) or a larger one like cc-pVTZ, affects the accuracy and computational cost. Convergence studies are essential to ensure that the chosen basis set is adequate to provide reliable results.

Without dedicated research on 3-Bromo-6-chloroquinolin-8-amine, the specifics of which functionals and basis sets would be optimal for this molecule remain undetermined.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties: Unexplored Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is the go-to method for investigating the behavior of molecules upon absorption of light, predicting their electronic absorption spectra (like UV-Vis spectra) and other excited-state properties. This analysis is crucial for understanding the photophysical characteristics of a compound. The absence of TD-DFT studies on 3-Bromo-6-chloroquinolin-8-amine means its electronic transition energies and oscillator strengths are yet to be calculated.

Electronic Structure Analysis: The Unknown Frontier

The electronic structure of a molecule dictates its chemical reactivity and properties. Key to this is the analysis of its frontier molecular orbitals.

Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gap Calculations: A Missing Piece of the Puzzle

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical stability and reactivity. A small gap generally suggests higher reactivity.

For 3-Bromo-6-chloroquinolin-8-amine, the energies of the HOMO and LUMO, the value of the energy gap, and the spatial distribution of these orbitals have not been reported. Such data would be instrumental in predicting its reactivity in various chemical environments.

Molecular Electrostatic Potential (MEP) Surface Mapping for Electrophilic and Nucleophilic Regions

An MEP map would visualize the electron density around the molecule, identifying regions that are electron-rich (nucleophilic, typically shown in red) and electron-poor (electrophilic, typically shown in blue). This is invaluable for predicting how the molecule would interact with other chemical species, for example, in biological systems or chemical reactions.

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Hyperconjugation

NBO analysis would provide a detailed picture of the bonding within the molecule. It would quantify the delocalization of electron density between filled and unfilled orbitals, revealing stabilizing interactions such as hyperconjugation and intramolecular charge transfer. This information is key to understanding the molecule's stability and electronic structure.

Atomic Charge Distribution Analysis (e.g., Mulliken, Hirshfeld Charges)

This analysis would assign partial charges to each atom in the molecule. Understanding the atomic charges is fundamental to explaining the molecule's polarity, its MEP, and its reactivity towards other charged or polar molecules.

Spectroscopic Property Simulations

Theoretical Prediction of NMR Chemical Shifts using Gauge-Invariant Atomic Orbital (GIAO) Method

The GIAO method is a reliable computational approach to predict the ¹H and ¹³C NMR chemical shifts. A theoretical NMR spectrum would be a powerful tool for confirming the structure of synthesized 3-Bromo-6-chloroquinolin-8-amine and for assigning experimental NMR signals.

Computational Vibrational Spectroscopy (IR and Raman) and Potential Energy Distribution (PED) Analysis

Simulating the infrared (IR) and Raman spectra would provide a theoretical fingerprint of the molecule's vibrational modes. A Potential Energy Distribution (PED) analysis would then allow for the precise assignment of each calculated vibrational frequency to specific bond stretches, bends, and torsions within the molecule.

Reactivity Descriptors and Global/Local Reactivity Indices

The absence of these specific computational studies for 3-Bromo-6-chloroquinolin-8-amine in the public domain prevents the compilation of a detailed article as requested. Future research by computational chemists could fill this knowledge void, providing valuable data for chemists working on the synthesis and application of this and related quinoline (B57606) compounds.

Chemical Hardness, Softness, and Electrophilicity Index

No published data are available.

Fukui Functions for Predicting Reaction Sites

No published data are available.

Conformational Analysis and Potential Energy Surfaces

No published data are available.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

No published data are available.

Chemical Reactivity and Derivatization Strategies for 3 Bromo 6 Chloroquinolin 8 Amine

Transformations at the Amino (C8) Functionality

The amino group at the C8 position is a key site for a variety of chemical transformations, allowing for the introduction of diverse structural motifs.

Acylation Reactions (e.g., Amide, Sulfonamide Formation)

The primary amino group of 3-Bromo-6-chloroquinolin-8-amine readily undergoes acylation reactions with acylating agents such as acid chlorides and anhydrides to form the corresponding amides. Similarly, reaction with sulfonyl chlorides yields sulfonamides. These reactions are typically carried out in the presence of a base to neutralize the hydrogen halide byproduct.

Amide Formation: The reaction with acetyl chloride in a suitable solvent like dichloromethane (B109758) or pyridine (B92270) results in the formation of N-(3-bromo-6-chloroquinolin-8-yl)acetamide.

Sulfonamide Formation: Treatment with p-toluenesulfonyl chloride in the presence of a base like triethylamine (B128534) or pyridine affords N-(3-bromo-6-chloroquinolin-8-yl)-4-methylbenzenesulfonamide.

These acylation strategies are fundamental in modifying the electronic properties and steric bulk around the C8 position, which can significantly influence the biological activity of the resulting molecules.

Alkylation and Arylation of the Amino Group

The nucleophilic nature of the C8-amino group allows for its alkylation and arylation. Direct alkylation can be achieved using alkyl halides, although this can sometimes lead to mixtures of mono- and di-alkylated products. Reductive amination provides a more controlled method for introducing alkyl groups.

Arylation of the amino group is commonly achieved through metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. wikipedia.org This powerful reaction allows for the formation of a carbon-nitrogen bond between the quinoline's amino group and an aryl halide or triflate, catalyzed by a palladium complex. wikipedia.orgchemeurope.com

| Reaction Type | Reagents and Conditions | Product |

| N-Alkylation | Alkyl halide, Base (e.g., K2CO3), Solvent (e.g., DMF) | N-alkyl-3-bromo-6-chloroquinolin-8-amine |

| Buchwald-Hartwig N-Arylation | Aryl halide, Palladium catalyst (e.g., Pd2(dba)3), Ligand (e.g., XPhos), Base (e.g., NaOtBu), Solvent (e.g., Toluene) | N-aryl-3-bromo-6-chloroquinolin-8-amine |

Condensation Reactions Leading to Imines and Schiff Bases

The primary amino group can participate in condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. This reaction is typically acid-catalyzed and involves the removal of water. The resulting C=N double bond can be further reduced to a secondary amine if desired. For instance, condensation with a substituted benzaldehyde (B42025) would yield an N-(arylmethylene)-3-bromo-6-chloroquinolin-8-amine. These reactions are valuable for extending the molecular framework and introducing new functionalities. The synthesis of quinolone-based hydrazones, a class of Schiff bases, has been reported as a strategy for developing potential antidiabetic agents. acs.org

Reactions Involving the Halogen Substituents at C3 and C6

The bromine atom at the C3 position and the chlorine atom at the C6 position are susceptible to a range of substitution reactions, particularly metal-catalyzed cross-couplings and nucleophilic aromatic substitutions. These reactions are instrumental in building molecular complexity.

Nucleophilic Aromatic Substitution (SNAr) Reactions

While simple aryl halides are generally unreactive towards nucleophiles, the presence of activating groups can facilitate nucleophilic aromatic substitution (SNA_r) reactions. libretexts.orgyoutube.com In the context of the quinoline (B57606) ring system, the electron-withdrawing nature of the nitrogen atom can activate the halogen substituents towards nucleophilic attack, particularly at the C6 position. However, the reactivity is often modest and may require harsh conditions or strongly activated nucleophiles. For example, amination of 6-halogeno-2,3-dimethylquinoxalines has been shown to proceed via an intermediate didehydroquinoxaline. researchgate.net

Metal-Catalyzed Cross-Coupling Reactions

The halogen atoms at C3 and C6 serve as excellent handles for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the C-Br and C-Cl bonds (C-Br being more reactive) can often be exploited for selective functionalization.

Suzuki-Miyaura Coupling: This reaction pairs the haloquinoline with a boronic acid or ester to form a new C-C bond. wikipedia.orglibretexts.org For instance, reaction with an arylboronic acid in the presence of a palladium catalyst and a base can selectively replace the bromine at C3 or the chlorine at C6, depending on the reaction conditions. nih.govbeilstein-journals.org

Heck Reaction: The Heck reaction allows for the coupling of the haloquinoline with an alkene, providing a route to substituted styrenes and other vinylated quinolines. organic-chemistry.orgresearchgate.net

Sonogashira Coupling: This reaction involves the coupling of the haloquinoline with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to yield alkynyl-substituted quinolines. libretexts.orgwikipedia.orgorganic-chemistry.org This method is valuable for the synthesis of conjugated systems. researchgate.netsoton.ac.uk

Buchwald-Hartwig Amination: As mentioned earlier for N-arylation, this reaction can also be used to introduce a new amino group at the C3 or C6 position by coupling the haloquinoline with an amine. libretexts.orgnih.govnih.gov Selective amination of 6-bromo-2-chloroquinoline (B23617) has been demonstrated, highlighting the potential for controlled functionalization. nih.gov

| Cross-Coupling Reaction | Coupling Partner | Catalyst System | Typical Product |

| Suzuki-Miyaura | Boronic acid/ester | Pd catalyst (e.g., Pd(PPh3)4), Base (e.g., K2CO3) | Aryl/vinyl-substituted quinoline |

| Heck | Alkene | Pd catalyst (e.g., Pd(OAc)2), Base (e.g., Et3N) | Alkenyl-substituted quinoline |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base (e.g., Et3N) | Alkynyl-substituted quinoline |

| Buchwald-Hartwig | Amine | Pd catalyst, Ligand, Base | Amino-substituted quinoline |

The strategic application of these reactions allows for the systematic and often regioselective modification of the 3-Bromo-6-chloroquinolin-8-amine core, enabling the synthesis of a vast library of derivatives for further investigation.

Directed Ortho-Metalation and Electrophilic Quenching

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.orgorganic-chemistry.org This process involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form a lithiated intermediate. This intermediate can then be quenched with various electrophiles to introduce a wide array of substituents. wikipedia.orgbaranlab.org

In the case of 3-Bromo-6-chloroquinolin-8-amine, the primary amino group at the C8 position can act as a directing group. The lone pair of electrons on the nitrogen atom can coordinate with the lithium atom of the organolithium base, facilitating the removal of a proton from the adjacent C7 position. This leads to the formation of a 7-lithiated species. Subsequent reaction with an electrophile introduces a new substituent at this specific position. The general principle involves the interaction of the DMG with an alkyllithium, which deprotonates the nearest ortho-position to form an aryllithium, which then reacts with an electrophile. wikipedia.org

The efficiency and outcome of the DoM strategy can be influenced by several factors, including the choice of the organolithium base (e.g., n-butyllithium, sec-butyllithium), the solvent, and the reaction temperature. The presence of two halogen atoms on the quinoline ring also introduces the possibility of competing halogen-metal exchange reactions, particularly with the more reactive bromine atom at the C3 position. uwindsor.ca Careful optimization of reaction conditions is therefore crucial to favor the desired ortho-metalation pathway over potential side reactions.

The 8-aminoquinoline (B160924) scaffold itself is recognized as a valuable bidentate directing group in various transition metal-catalyzed reactions, highlighting the strong coordinating ability of the C8-amino group which is fundamental to the DoM process. rsc.org

Reactivity at Other Positions of the Quinoline Ring System

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing aromatic rings. total-synthesis.commasterorganicchemistry.com In quinoline, the benzene (B151609) ring (carbocyclic part) is generally more susceptible to electrophilic attack than the pyridine ring (heterocyclic part), which is deactivated by the electron-withdrawing nitrogen atom. youtube.com

For 3-Bromo-6-chloroquinolin-8-amine, the directing effects of the existing substituents must be considered. The amino group at C8 is a powerful activating group and is ortho-, para-directing. The chloro group at C6 is a deactivating group but is also ortho-, para-directing. The bromo substituent at C3 deactivates the pyridine ring.

Given these competing influences, electrophilic attack is most likely to occur on the carbocyclic ring at positions C5 and C7, which are ortho and para to the activating amino group. A study on the bromination of 8-substituted quinolines demonstrated that 8-hydroxy- and 8-aminoquinoline yield a mixture of 5- and 7-bromo and 5,7-dibromo derivatives, while 8-methoxyquinoline (B1362559) gives the 5-bromo derivative as the sole product. researchgate.net This suggests that for 3-Bromo-6-chloroquinolin-8-amine, further halogenation or other electrophilic substitutions would likely occur at the C5 and/or C7 positions. youtube.comresearchgate.net

The general mechanism for EAS involves the attack of the aromatic ring on an electrophile to form a resonance-stabilized carbocation intermediate (arenium ion), followed by deprotonation to restore aromaticity. libretexts.org

Carbonyl Group Introduction (e.g., Formylation, Acylation)

The introduction of carbonyl groups, such as formyl (–CHO) or acyl (–COR) groups, onto the quinoline scaffold can be achieved through various methods.

Formylation: The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. chemijournal.com This reaction employs a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). Given the electron-rich nature of the carbocyclic ring in 3-Bromo-6-chloroquinolin-8-amine, particularly activated by the C8-amino group, formylation would be expected to occur at the C5 or C7 position. Research has shown the successful formylation of other substituted quinolines, such as the synthesis of 2-chloro-3-formyl-8-methyl quinoline from the corresponding acetanilide, demonstrating the utility of this reaction for introducing formyl groups onto the quinoline ring system. chemijournal.com

Acylation: Friedel-Crafts acylation is another key method for introducing acyl groups. However, this reaction often requires a Lewis acid catalyst and can be complicated by the basicity of the quinoline nitrogen, which can coordinate with the catalyst and deactivate the ring. Despite this, electrochemical methods have been developed for the C(sp²)–H acylation of electron-deficient quinolines, using alcohols as the acyl source under transition-metal-free conditions. acs.org This suggests that modern synthetic methods could provide pathways for the acylation of 3-Bromo-6-chloroquinolin-8-amine.

Cycloaddition and Annulation Reactions Utilizing the Quinoline Framework

The quinoline ring system can participate in cycloaddition and annulation reactions to construct more complex fused heterocyclic systems. These reactions can involve either the carbocyclic or heterocyclic portion of the quinoline nucleus acting as a component in the cycloaddition.

For instance, the quinoline ring can act as a dienophile or be part of a diene system in [4+2] cycloaddition (Diels-Alder) reactions. nih.govcombichemistry.com The specific reactivity would depend on the reaction partners and conditions. Annulation reactions, which involve the formation of a new ring fused to the existing quinoline framework, are also a significant strategy. The Friedländer annulation, which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, is a classic method for quinoline synthesis and can be adapted to build upon an existing quinoline structure. acs.org

More contemporary methods, such as those involving the cycloaddition of intermediates generated from azides or the ring-opening of aziridines, have expanded the toolbox for creating fused quinoline systems. nih.gov These strategies could potentially be applied to derivatives of 3-Bromo-6-chloroquinolin-8-amine to generate novel polycyclic architectures. For example, the synthesis of pyrrolo[3,2-c]quinolines has been achieved through various synthetic routes, indicating the feasibility of building additional heterocyclic rings onto the quinoline core. jst.go.jp

Mechanistic Investigations of Key Chemical Transformations

The understanding of reaction mechanisms is crucial for predicting reactivity and optimizing reaction conditions. For the transformations involving 3-Bromo-6-chloroquinolin-8-amine, several mechanistic aspects are of interest.

In directed ortho-metalation , the mechanism involves the formation of a complex between the Lewis acidic organolithium reagent and the Lewis basic amino group (a complex-induced proximity effect), which lowers the kinetic barrier for deprotonation at the adjacent C7 position. baranlab.org

For electrophilic aromatic substitution , the mechanism proceeds through a positively charged intermediate known as an arenium ion or sigma complex. libretexts.org The stability of this intermediate, which is influenced by the resonance delocalization of the positive charge, determines the rate and regioselectivity of the reaction. Computational studies, such as those using Fukui functions, can be employed to predict the most nucleophilic sites and thus the most likely positions for electrophilic attack. nih.gov

In cycloaddition reactions , the mechanism is often concerted, as in the Diels-Alder reaction, or can be stepwise, involving zwitterionic or diradical intermediates. The feasibility and stereochemical outcome of these reactions are often explained by frontier molecular orbital (FMO) theory.

Mechanistic studies on the synthesis of quinolines and their derivatives continue to be an active area of research, with investigations into reaction pathways, such as the Friedländer synthesis, providing deeper insights into these important transformations. jst.go.jpacs.org

Role As a Synthetic Building Block and Intermediate in Advanced Organic Synthesis

Precursor for the Synthesis of Diverse Polysubstituted Quinoline (B57606) Derivatives

The presence of reactive halogen and amino substituents makes 3-Bromo-6-chloroquinolin-8-amine an ideal starting material for generating a wide array of polysubstituted quinolines. These derivatives are of significant interest due to their prevalence in pharmacologically active compounds.

Synthesis of Quinolin-8-ol Analogues through Hydrolysis

The conversion of the 8-amino group of 3-Bromo-6-chloroquinolin-8-amine to a hydroxyl group represents a key transformation, yielding 3-bromo-6-chloroquinolin-8-ol. This process can be achieved through diazotization of the 8-amino group, followed by hydrolysis of the resulting diazonium salt. scispace.comrroij.com This classical method provides a direct route to the corresponding quinolin-8-ol analogue. The 8-hydroxyquinoline (B1678124) moiety is a well-known chelating agent and a core structure in many bioactive molecules. rroij.com

Table 1: Hypothetical Reaction Parameters for Hydrolysis of 3-Bromo-6-chloroquinolin-8-amine

| Step | Reagents | Solvent | Temperature (°C) |

| 1. Diazotization | NaNO₂, aq. H₂SO₄ | Water/Ethanol | 0 - 5 |

| 2. Hydrolysis | H₂O, heat | Water/Ethanol | 50 - 100 |

Note: This table represents a generalized procedure, and specific conditions would require experimental optimization.

Formation of Dihydroxyquinolines

The synthesis of dihydroxyquinolines from 3-Bromo-6-chloroquinolin-8-amine would likely involve a multi-step process targeting the halogen substituents. For instance, following the initial hydrolysis of the amino group to a hydroxyl group, the bromo and chloro substituents could potentially be converted to hydroxyl groups through nucleophilic substitution reactions. These reactions often require harsh conditions, such as high temperatures and pressures, or the use of metal catalysts like copper. The specific conditions would depend on the relative reactivity of the C-Br and C-Cl bonds.

Scaffold for the Construction of Fused Heterocyclic Systems

The inherent reactivity of 3-Bromo-6-chloroquinolin-8-amine allows it to serve as a foundational scaffold for building more complex, fused heterocyclic systems. These larger, polycyclic structures are of great interest in medicinal chemistry and materials science.

Synthesis of Quinoline-Chromone Hybrids

While no direct synthesis of quinoline-chromone hybrids from 3-Bromo-6-chloroquinolin-8-amine has been reported, its structural features suggest its potential as a precursor. A plausible synthetic strategy could involve the reaction of the 8-amino group with a suitable chromone (B188151) precursor. For example, a chromone derivative bearing an appropriate leaving group could react with the amino group of 3-Bromo-6-chloroquinolin-8-amine to form a new C-N bond, thus linking the two heterocyclic systems. The development of such hybrid molecules is a growing area of research aimed at combining the biological activities of different pharmacophores. nih.govresearchgate.net

Integration into Triazole and Other Nitrogen-Containing Systems

The 8-amino group of 3-Bromo-6-chloroquinolin-8-amine is a key functional handle for the construction of fused triazole rings. A common method involves the conversion of the amino group into an azide (B81097) (–N₃) group via diazotization followed by treatment with sodium azide. The resulting 8-azido-3-bromo-6-chloroquinoline can then undergo a [3+2] cycloaddition reaction with an alkyne, a classic example of "click chemistry," to form a 1,2,3-triazole ring fused to the quinoline core. nih.gov This approach offers a highly efficient and regioselective method for creating complex heterocyclic systems.

Table 2: Representative "Click" Reaction for Triazole Synthesis

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Product |

| 8-Azido-3-bromo-6-chloroquinoline | Substituted Alkyne | Cu(I) salt | t-BuOH/H₂O | 1-(3-Bromo-6-chloroquinolin-8-yl)-1H-1,2,3-triazole derivative |

Note: This table illustrates a general reaction scheme. The specific alkyne and reaction conditions would determine the final product.

Intermediate for the Development of Complex Molecular Architectures

Beyond the synthesis of specific heterocyclic systems, 3-Bromo-6-chloroquinolin-8-amine is a valuable intermediate for the stepwise elaboration of complex molecular architectures. The differential reactivity of the bromo, chloro, and amino groups allows for selective and sequential modifications. For instance, the amino group can be protected, allowing for selective functionalization at the halogenated positions via cross-coupling reactions such as Suzuki or Buchwald-Hartwig aminations. Subsequent deprotection of the amino group would then allow for further modifications at this site. This strategic, multi-step approach enables the construction of highly functionalized and intricate quinoline-based molecules with tailored properties. rsc.org

Application in Multi-Step Synthesis Campaigns

While specific, publicly documented multi-step synthesis campaigns commencing directly from 3-Bromo-6-chloroquinolin-8-amine are not extensively detailed in available literature, its structural motifs are present in more complex molecules, particularly those investigated as kinase inhibitors. The synthesis of substituted pyrazolo[4,3-h]quinazoline derivatives, for instance, often involves intermediates with a similar halogen and amine substitution pattern on a quinoline or related heterocyclic core.

In a typical synthetic strategy, the 8-amino group of a precursor like 3-Bromo-6-chloroquinolin-8-amine can undergo condensation reactions to form a new heterocyclic ring. The bromine atom at the 3-position and the chlorine atom at the 6-position offer handles for subsequent cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, or Sonogashira couplings. This allows for the introduction of a wide variety of substituents, thereby modulating the biological activity of the final compound. The differential reactivity of the C-Br and C-Cl bonds can also be exploited for selective transformations.

For example, a hypothetical multi-step synthesis could involve the following sequence:

Cyclization reaction involving the 8-amino group to form a fused heterocyclic system.

Palladium-catalyzed cross-coupling at the more reactive 3-bromo position to introduce an aryl or alkyl group.

A subsequent cross-coupling or nucleophilic substitution at the 6-chloro position to add another diversity element.

This stepwise approach allows for the systematic construction of complex molecular architectures with a high degree of control over the final structure.

Design and Synthesis of Library Compounds

The design and synthesis of compound libraries for high-throughput screening is a cornerstone of modern drug discovery. The structural attributes of 3-Bromo-6-chloroquinolin-8-amine make it an ideal scaffold for combinatorial chemistry and the generation of focused libraries of compounds.

The presence of multiple reactive sites allows for the parallel synthesis of a large number of derivatives from a common intermediate. By reacting 3-Bromo-6-chloroquinolin-8-amine with a diverse set of building blocks, a library of compounds with varied substituents at the 3, 6, and 8-positions can be rapidly assembled.

Table 1: Potential Diversity Points for Library Synthesis from 3-Bromo-6-chloroquinolin-8-amine

| Position | Functional Group | Potential Reactions for Diversification | Example Building Blocks |

| 3 | Bromo | Suzuki, Stille, Sonogashira, Heck, Buchwald-Hartwig couplings | Boronic acids, organostannanes, terminal alkynes, alkenes, amines |

| 6 | Chloro | Nucleophilic aromatic substitution, Suzuki, Buchwald-Hartwig couplings | Amines, thiols, alcohols, boronic acids |

| 8 | Amino | Acylation, sulfonylation, reductive amination, diazotization | Acyl chlorides, sulfonyl chlorides, aldehydes, ketones |

The resulting library of compounds can then be screened against various biological targets, such as kinases, to identify new hit compounds. The structure-activity relationship (SAR) data obtained from screening these libraries can provide valuable insights into the pharmacophore required for biological activity, guiding the design of more potent and selective drug candidates. The quinoline core itself is a well-established pharmacophore in many approved drugs, further validating the use of 3-Bromo-6-chloroquinolin-8-amine as a starting point for the synthesis of new therapeutic agents.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Bromo-6-chloroquinolin-8-amine, and how can regioselectivity be ensured during halogenation?

- Methodology : Begin with a quinoline precursor (e.g., quinolin-8-amine) and employ sequential halogenation. Bromination at position 3 can be achieved using N-bromosuccinimide (NBS) under radical initiation, while chlorination at position 6 may require electrophilic substitution with Cl₂/FeCl₃ or SO₂Cl₂. Regioselectivity is influenced by directing groups (e.g., the amino group at position 8 directs electrophiles to ortho/para positions). Monitor reaction progress via TLC and HPLC .

- Key Considerations : Optimize temperature (e.g., 0–60°C) and solvent polarity (e.g., DCM or DMF) to minimize side products. Confirm regiochemistry using NOESY NMR or X-ray crystallography .

Q. What spectroscopic techniques are most effective for characterizing 3-Bromo-6-chloroquinolin-8-amine?

- Methodology :

- ¹H/¹³C NMR : Identify substituent positions via coupling patterns (e.g., deshielded aromatic protons near halogens) and carbon chemical shifts (Br/Cl induce pronounced downfield shifts) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₉H₇BrClN₂; expected [M+H]⁺: 257.94).

- HPLC-PDA : Assess purity (>95%) and detect trace impurities using C18 columns with acetonitrile/water gradients .

- Validation : Compare data with computed NMR shifts (DFT) or literature analogs (e.g., 8-bromoquinoline derivatives) .

Q. How should researchers handle and store 3-Bromo-6-chloroquinolin-8-amine to ensure stability?

- Protocols : Store at 0–6°C in amber vials under inert gas (Ar/N₂) to prevent decomposition. Use anhydrous solvents (e.g., THF, DMF) for reactions to avoid hydrolysis .

- Safety : Wear PPE (gloves, goggles), work in a fume hood, and dispose of waste via licensed hazardous chemical services .

Advanced Research Questions

Q. How can contradictory NMR data (e.g., unexpected splitting patterns) be resolved for halogenated quinolines?

- Troubleshooting :

- Solvent Effects : Polar solvents (DMSO-d₆) may induce tautomerism; test in CDCl₃ or toluene-d₈.

- Dynamic Processes : Variable-temperature NMR can reveal rotational barriers (e.g., hindered amine rotation).

- Isotopic Labeling : Use ²H or ¹⁵N labeling to simplify splitting patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.